molecular formula C14H11N3O4S B2586682 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 864860-77-5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2586682
CAS No.: 864860-77-5
M. Wt: 317.32
InChI Key: YJEURAOCQYCOCP-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, linked to a 5-nitrofuran moiety via a carboxamide bridge. The 5-nitrofuran group is notable for its role in selective growth inhibition, as evidenced by its enrichment in high-throughput screening hits .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-7-3-5-10-12(8(7)2)15-14(22-10)16-13(18)9-4-6-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEURAOCQYCOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Nitroso or hydroxylamine derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazole or nitrofuran derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is primarily related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the benzothiazole ring can interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Bioisosteric Replacements

The compound shares a core scaffold with several bioisosteres and analogs, differing primarily in substituents on the benzothiazole ring and the attached heterocycle (Table 1).

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name Benzothiazole Substituents Heterocycle Key Modifications IC50 (µM) Molecular Weight (g/mol)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (Target) 4,5-dimethyl 5-nitrofuran Methyl groups enhance lipophilicity 73–170* 317.3 (estimated)
Compound 3 6-ethyl-2-benzothiazole 5-nitrofuran N-3-pyridylmethyl substitution 73–170 ~350 (estimated)
Compound 4 5-methoxybenzothiazole 5-nitrofuran Benzyl substitution 73–170 ~360 (estimated)
CBK277757 4,5-dichloro 5-nitrofuran Chloro groups increase logP N/A 388.2
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide 4,7-dichloro 5-nitrofuran Dichloro substitution; XLogP3 = 4.4 N/A 358.2
CBK277772 6-methyl 5-nitrothiophene Thiophene replaces furan N/A 367.4

*IC50 values from are reported for compounds 3 and 4, which share the same scaffold as the target compound.

Key Observations:
  • Substituent Effects: Methyl vs. Chloro: Methyl groups (target compound) reduce molecular weight and lipophilicity compared to chloro-substituted analogs (e.g., CBK277757, MW 388.2). This may improve aqueous solubility and bioavailability.
  • Heterocycle Replacement : Replacing nitrofuran with nitrothiophene (CBK277772) retains the nitro group but alters aromaticity and electron distribution, which may affect target interaction .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s methyl groups likely result in a lower logP compared to chloro-substituted analogs (e.g., XLogP3 = 4.4 for 4,7-dichloro analog ). This balance may favor membrane permeability without excessive hydrophobicity.
  • Molecular Weight : The target compound’s estimated MW of ~317.3 is lower than most analogs (Table 1), aligning with Lipinski’s Rule of Five for drug-likeness.

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